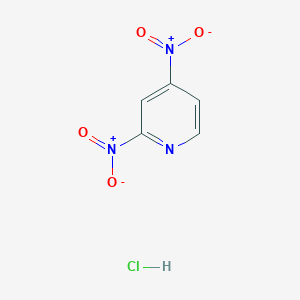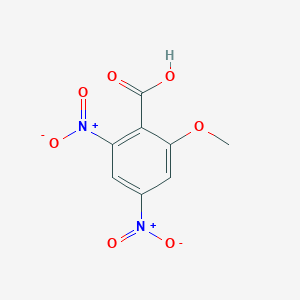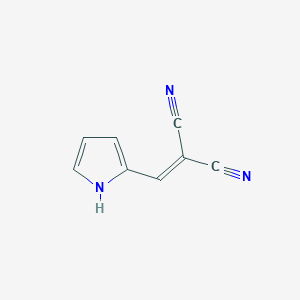
2-(1H-pyrrol-2-ylmethylene)malononitrile
Übersicht
Beschreibung
- Also known as 2-[(1H-pyrrol-2-yl)methylidene]propanedinitrile , this compound has the molecular formula C8H5N3 and a molecular weight of 143.15 g/mol .
- It is a solid with a melting point around 170–173°C .
- Malononitrile dimer is a multi-functional reagent with high reactivity due to its three CN functional groups, an amine, and an α,β-unsaturated alkene part.
Synthesis Analysis
- Malononitrile dimer can be prepared by dimerization of malononitrile in the presence of bases or acids.
- It has been extensively used in the synthesis of various heterocyclic motifs, bis-heterocyclic compounds, and other derivatives.
Molecular Structure Analysis
- The IUPAC name is 2-(1H-pyrrol-2-ylmethylidene)propanedinitrile .
- The structure consists of a pyrrole ring with a cyano group attached to the α-carbon.
Chemical Reactions Analysis
- Malononitrile dimer has been employed in various reactions, including cycloadditions, cyclocondensations, and multi-component reactions.
- Its flexibility and reactivity make it suitable for total synthesis and medicinal chemistry.
Physical And Chemical Properties Analysis
- Molecular weight: 143.15 g/mol
- Exact mass: 143.04800
- PSA: 63.37000
- LogP: 1.44526
Wissenschaftliche Forschungsanwendungen
1. Crystal Structure Analysis
- Application Summary: The compound is used in the study of crystal structures. The crystal structure of (E)-(2-((1H-pyrrol-2-yl)methylene)hydrazineyl)(amino)methaniminium nitrate monohydrate, C6H12N6O4, was analyzed .
- Methods of Application: Pyrrole-2-formaldehyde was dissolved in ethanol at room temperature, and added to asymmetric unit of the title crystal nitrate solution containing water and ethanol. The mixture was heated and stirred for 8 hours, and cooled to room temperature. Then the precipitate was removed, and the filtrate was left standing to precipitate colorless crystals .
- Results: The asymmetric unit of the title crystal structure was shown in the figure. The crystallographic data and the list of the atoms including atomic coordinates and displacement parameters were provided .
2. Medicinal Applications
- Application Summary: Pyrrole is a biologically active scaffold which possesses a diverse nature of activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
- Results: The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
3. Electronic Forms in Accessible Redox States
Safety And Hazards
- Toxic if swallowed, in contact with skin, or if inhaled.
- Avoid breathing dust/fume/gas/mist/vapors/spray.
- Do not induce vomiting if ingested.
- Metabolism may release cyanide.
Zukünftige Richtungen
- Further research on its applications in drug development and novel scaffolds.
Eigenschaften
IUPAC Name |
2-(1H-pyrrol-2-ylmethylidene)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-5-7(6-10)4-8-2-1-3-11-8/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUOTJYAWYXOSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383641 | |
| Record name | 2-(1H-pyrrol-2-ylmethylene)malononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrrol-2-ylmethylene)malononitrile | |
CAS RN |
15031-03-5 | |
| Record name | 2-(1H-pyrrol-2-ylmethylene)malononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




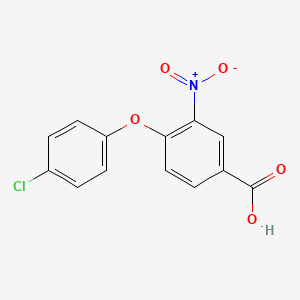
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-oxy}benzenecarbonitrile](/img/structure/B1621039.png)

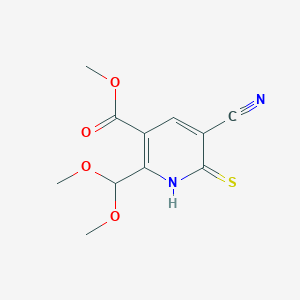
![Isopropyl 4'-amino-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1621042.png)
![5-tert-Butyl-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B1621044.png)
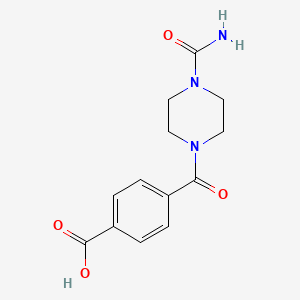
![1-[(3,4-Dimethylphenyl)amino]cyclohexanecarboxylic acid](/img/structure/B1621048.png)


![3-(Methylthio)-1,2,4-triazolo[4,3-a]pyridine](/img/structure/B1621052.png)
